Perylene

Catalog No.
S601079
CAS No.
198-55-0
M.F
C20H12
M. Wt
252.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perylene

CAS Number

198-55-0

Product Name

Perylene

IUPAC Name

perylene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H

InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Solubility

1.59e-09 M
In water, 0.0004 mg/L at 25 °C
Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether.
Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform

Synonyms

Dibenz[de,kl]anthracene; NSC 6512; peri-Dinaphthalene; α-Perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Perylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in research due to its unique properties. Perylene has several applications in fields such as electronics and biology. This paper discusses the various aspects of perylene, including its background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, current research, potential implications in various fields, limitations, and future directions.
Perylene is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is a member of the family of PAHs and is formed through the condensation of benzene rings. Perylene has a molecular formula of C20H12 and a molar mass of 252.31 g/mol. It was discovered in 1913 by Polish chemist Jan Bogdanowicz who named it after the plant Pterocarya pterocarpa.
Perylene has a melting point range of 278 to 282°C. Its density is 1.29 g/cm3. It has a high resistance to photo oxidation and thermal degradation, which makes it stable under harsh conditions. Perylene also exhibits fluorescence, which is dependent on its chemical environment.
Perylene can be synthesized through several methods such as the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The Diels-Alder reaction involves the reaction of 1,3-butadiene and benzene, followed by cyclization to form perylene. The Friedel-Crafts reaction involves the reaction of p-xylene and phthalic anhydride, followed by cyclization to form perylene. The oxidative coupling method involves the reaction of naphthalene with chromium in the presence of a catalyst.
Perylene can be characterized using various analytical methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). NMR can be used to determine the structure and purity of perylene. IR can be used to identify the functional groups present in perylene. MS can be used to determine the molecular weight and fragmentation pattern of perylene.
Studies have shown that perylene has several biological properties, such as antimicrobial and anticancer activity. Perylene has been found to exhibit potent antimicrobial activity against various bacteria and fungi. Perylene has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
Studies have shown that perylene is not toxic to humans and animals at low concentrations. However, high concentrations of perylene have been found to be toxic to humans and animals. In scientific experiments, it is important to use the recommended concentrations of perylene and to follow safety protocols.
Perylene has various applications in scientific experiments, such as organic electronics, chemical sensors, and photovoltaics. Perylene is used in organic electronics as a material for organic field-effect transistors and organic light-emitting diodes. Perylene is also used in chemical sensors for the detection of gases and other analytes. Perylene is used in photovoltaics as a material for organic solar cells.
Current research on perylene focuses on improving its properties for various applications. Research is being conducted on the synthesis of new perylene derivatives with improved properties such as increased solubility and fluorescence. Research is also being conducted on the use of perylene in biomedical applications, such as drug delivery and imaging.
Perylene has potential implications in various fields of research and industry, such as electronics, biology, and energy. In electronics, perylene has the potential to be used as a material for flexible electronic devices. In biology, perylene has the potential to be used as a fluorescent probe for cell imaging. In energy, perylene has the potential to be used as a material for high-efficiency organic solar cells.
Limitations
The limitations of perylene include its low solubility in water and its high cost of synthesis. These limitations make it difficult to use perylene in certain applications.
for research on perylene include the development of new perylene derivatives with improved properties, the exploration of perylene in biomedical applications, and the use of perylene in emerging technologies such as quantum computing. Other future directions include the optimization of perylene-based materials for energy storage and the development of scalable methods for perylene synthesis. In addition, research is needed to determine the effects of perylene on the environment and to develop ways to mitigate any negative impacts.

Color/Form

Yellow to colorless crystals from toluene
Golden-brown yellow plates from benzene, acetic acid

XLogP3

5.8

Boiling Point

350-400 (sublimes)

Density

1.35

LogP

6.25 (LogP)
log Kow = 6.30

Melting Point

274.0 °C
273-274 °C

UNII

5QD5427UN7

Use and Manufacturing

IDENTIFICATION: Perylene is a yellow to colorless crystalline or plate-like solid. It is nearly insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Perylene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of perylene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in perylene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires, volcanoes). The general population may also be exposed to perylene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. If perylene is released to the environment, it will be in or on particles that eventually fall to the ground. Perylene will also be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for perylene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of perylene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for perylene to cause infertility, abortion, or birth defects in laboratory animals were not available. No clear evidence of carcinogenicity was observed in mice animals following repeated skin application or subcutaneous injection. No increase in lung tumors were observed in mice following direct lung implantation of perylene. The International Agency for Research on Cancer determined that data are inadequate for an assessment of the human carcinogenic potential of perylene based on no human data and inadequate data from laboratory animals. The potential for perylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

5.25e-09 mmHg
5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)

Other CAS

198-55-0

Wikipedia

Perylene

Biological Half Life

0.87 Days
898.05 Days

Methods of Manufacturing

The Scholl reaction is the dehydrogenating condensation of an aromatic compound in the presence of Friedel-Crafts catalysts. Typical examples are the formation of perylene from naphthalene.
Insoln from pitch distillate. ... From 2,2'-dihydroxy-1,1'-dinaphthyl. ... From the reaction of phenanthrene with acrolein in anhydrous HF.

General Manufacturing Information

Perylene: ACTIVE
Occurs in coal tar.
Perylene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(e)pyrene; Matrix: soils/sediment; Detection Limit: 0.2 ng/g.
Method: USGS-NWQL O-5505-03; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soil and sediment samples containing at least 10 ug/kg of analyte; Detection Limit: 3.1 ug/kg.
Method: USGS-NWQL O-5506-06; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soils and sediments; Detection Limit: 9.8 ug/kg.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for PERYLENE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: perylene; Matrix: marine animal tissues; Detection Limit: 4.8 ng/g.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas. Storage class (TRGS 510): Non Combustible Solids.

Interactions

A group of 20 female ICR/Ha Swiss mice, six to eight weeks of age, received a single dose of 800 ug perylene (purified by recrystallization) in 200 uL benzene applied on the clipped dorsal skin. No skin tumor was seen after 58-60 weeks of observation. In a second experiment, the same dose of perylene was administered to 20 female ICR/Ha mice; two weeks later the animals received thrice-weekly applications of 2.5 ug 12-O-tetradecanoylphorbol-13-acetate in 0.1 mL acetone for the duration of the experiment (58-60 weeks). A total of three skin papillomas were observed in three animals; in the 12-O-tetradecanoylphorbol-13-acetate control group, one mouse developed two papillomas ... .
The cytotoxic effects of two polycyclic aromatic hydrocarbons (PAH) (1-methyplyrene and perylene) were investigated on human skin keratinocytes. Normal human keratinocytes were cultured in the presence of various concentrations of 1-methylpyrene and perylene either alone or in combination. Following incubation, keratinocyte adhesion, viability, proliferation, colony-forming efficiency, and apoptosis/necrosis level were examined. The effects of PAH on wound healing were also determined in vitro using a scrape-wound healing assay on epidermis-like tissue. In addition, the inflammatory cell response to PAH insult was examined through interleukin-1 (IL-1) alpha and interleukin-6 (IL-6) secretion. Each individual PAH significantly decreased keratinocyte adhesion and viability in a concentration-dependent manner, which was associated with a reduced ability of keratinocytes to proliferate and form colonies. When PAH were combined, a greater effect on keratinocyte adhesion, viability, and proliferation was noted. Decreased cell proliferation/colony-forming efficiency was accompanied by increased cell apoptosis following incubation with either PAH. This effect was enhanced by the inhibitory influence on keratinocyte migration, as assessed by culture scratching. Each PAH also exerted a significant effect on keratinocyte immune functions by modulating the secretion of inflammatory mediators. Indeed, 1-methylpyrene or perylene, individually or when combined, significantly upregulated IL-1alpha and IL-6 secretion. This effect was greater and was concentration dependent when the PAH combination was used. Overall results indicate that 1-methylpyrene and perylene exerted a cytotoxic effect on human keratinocytes. ...

Stability Shelf Life

Stable under recommended storage conditions.
Photo-oxidizable in the presence of acids

Dates

Modify: 2023-08-15
Pavlicek et al. On-surface generation and imaging of arynes by atomic force microscopy. Nature Chemistry, doi: 10.1038/nchem.2300, published online 13 July 2015 http://www.nature.com/nchem
Mahl et al. Multilayer stacks of polycyclic aromatic hydrocarbons. Nature Chemistry, DOI: 10.1038/s41557-021-00861-5, published online 7 February 2022

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